N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide: is an organic compound with a complex structure that includes a hydroxyl group, a methyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-methylphenylamine with 2,2-dimethylpropanoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve continuous synthesis techniques to optimize yield and purity. For example, the use of hydrogenation catalysts such as Cu/γ-Al2O3 can enhance the selectivity and efficiency of the reaction . Reaction parameters like temperature, pressure, and liquid hourly space velocity are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It has been shown to protect against oxidative stress by scavenging free radicals .
Medicine: The compound is investigated for its neuroprotective effects. It activates the ATF6 arm of the unfolded protein response, which helps in maintaining protein homeostasis in cells under stress .
Industry: In the industrial sector, this compound is used as a UV stabilizer in polymers and coatings to prevent degradation from ultraviolet radiation .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide involves its metabolic activation to form electrophilic species that covalently modify target proteins. For instance, it activates the ATF6 pathway by modifying protein disulfide isomerases (PDIs), leading to the induction of protective genes like BiP . This modification helps in restoring endoplasmic reticulum proteostasis under stress conditions.
Comparison with Similar Compounds
N-(2-hydroxy-5-methylphenyl)benzenepropanamide (AA147): Known for its neuroprotective properties and activation of the NRF2 oxidative stress response.
2-(2-hydroxy-5-methylphenyl)-1H-benzimidazole: Used in coordination chemistry and has applications in catalysis.
Uniqueness: N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide stands out due to its specific activation of the ATF6 pathway, which is not commonly observed in similar compounds. This unique mechanism makes it a valuable compound for research in neuroprotection and stress response pathways.
Properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-5-6-10(14)9(7-8)13-11(15)12(2,3)4/h5-7,14H,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJHBHZUNYDSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.